molecular formula C26H25N3O5S B14981844 (4-{2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)(2-methylphenyl)methanone

(4-{2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)(2-methylphenyl)methanone

Cat. No.: B14981844
M. Wt: 491.6 g/mol
InChI Key: BJKREVOHJDSJFR-UHFFFAOYSA-N
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Description

1-[2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]-4-(2-methylbenzoyl)piperazine is a complex organic compound that features a combination of furan, oxazole, and piperazine rings

Preparation Methods

The synthesis of 1-[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]-4-(2-methylbenzoyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step often involves the use of furan derivatives and coupling reactions.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.

    Final assembly: The final compound is obtained by combining the intermediate products through condensation reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-[2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]-4-(2-methylbenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

    Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and coupling reagents like boronic acids.

Scientific Research Applications

1-[2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]-4-(2-methylbenzoyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in drug development.

Mechanism of Action

The mechanism of action of 1-[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]-4-(2-methylbenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 1-[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]-4-(2-methylbenzoyl)piperazine include:

    1-[2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine: This compound lacks the benzoyl group, which may affect its biological activity.

    1-[2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]-4-(4-methylbenzoyl)piperazine: This compound has a different substitution pattern on the piperazine ring, which can influence its reactivity and interactions.

The uniqueness of 1-[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]-4-(2-methylbenzoyl)piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H25N3O5S

Molecular Weight

491.6 g/mol

IUPAC Name

[4-[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C26H25N3O5S/c1-18-9-11-20(12-10-18)35(31,32)24-26(34-23(27-24)22-8-5-17-33-22)29-15-13-28(14-16-29)25(30)21-7-4-3-6-19(21)2/h3-12,17H,13-16H2,1-2H3

InChI Key

BJKREVOHJDSJFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCN(CC4)C(=O)C5=CC=CC=C5C

Origin of Product

United States

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